molecular formula C18H22N2O B5056875 1-(1-naphthoyl)-4-propylpiperazine

1-(1-naphthoyl)-4-propylpiperazine

Cat. No. B5056875
M. Wt: 282.4 g/mol
InChI Key: BNSUHOAGKSVBIX-UHFFFAOYSA-N
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Description

“1-(1-naphthoyl)-4-propylpiperazine” is a compound that would consist of a piperazine ring, which is a six-membered ring with two nitrogen atoms, substituted at the 4-position with a propyl group and at the 1-position with a 1-naphthoyl group. The 1-naphthoyl group consists of a naphthalene ring, which is a polycyclic aromatic hydrocarbon made up of two fused benzene rings, attached to a carbonyl group .


Molecular Structure Analysis

The molecular structure of “1-(1-naphthoyl)-4-propylpiperazine” would likely show the naphthoyl group and the propyl group attached to different nitrogen atoms of the piperazine ring. The exact 3D conformation would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The chemical reactivity of “1-(1-naphthoyl)-4-propylpiperazine” would be influenced by the presence of the naphthoyl and piperazine groups. For instance, the carbonyl group in the naphthoyl moiety could potentially undergo reactions typical of carbonyl compounds, such as nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1-naphthoyl)-4-propylpiperazine” would depend on its specific molecular structure. For instance, naphthoylindoles generally have a high molar mass and may exhibit fluorescent properties .

Safety and Hazards

The safety and hazards associated with “1-(1-naphthoyl)-4-propylpiperazine” would depend on its specific properties and biological activity. As a general rule, handling of chemical substances should always be done with appropriate safety precautions, including the use of personal protective equipment .

properties

IUPAC Name

naphthalen-1-yl-(4-propylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-2-10-19-11-13-20(14-12-19)18(21)17-9-5-7-15-6-3-4-8-16(15)17/h3-9H,2,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSUHOAGKSVBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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